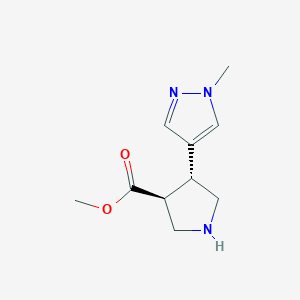

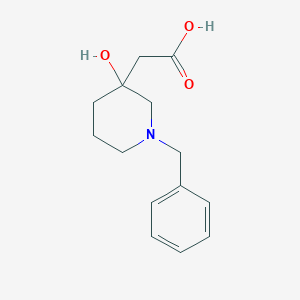

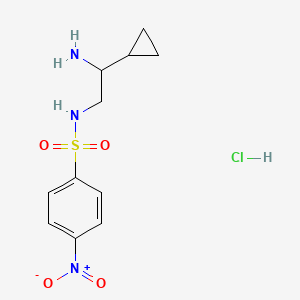

![molecular formula C17H12Cl2F3NO3 B2536049 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate CAS No. 1794844-50-0](/img/structure/B2536049.png)

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps is the Suzuki-coupling reactions which are used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . Another important step is the protodeboronation of pinacol boronic esters . This process is not well developed and is a subject of ongoing research .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a carbon-containing pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. One of the key reactions is the protodeboronation of pinacol boronic esters . This reaction is catalyzed and involves a radical approach . Another important reaction is the Knoevenagel condensation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a carbon-containing pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Aplicaciones Científicas De Investigación

Polymer Synthesis and Modification

The precursor compound methyl 2,5-dichlorobenzoate, closely related to the mentioned chemical, has been utilized in polymer science. For instance, it was polymerized to produce poly[2-(methoxycarbonyl)phenylene-1,4-diyl], which upon further processing yielded poly(p-phenylene) (PPP). PPP is known for its high electrical conductivity, indicating potential applications in electronic and photovoltaic devices (Chaturvedi, Tanaka, & Kaeriyama, 1993).

Antipathogenic Activity

Research into thiourea derivatives, which share structural similarities with the given compound, revealed significant antipathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for the development of novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Synthesis and Catalysis

The compound's structural elements, such as the trifluoromethyl group, are often found in catalysts and reagents that facilitate various chemical reactions. For example, carborane reagents, which can incorporate similar functional groups, have been used to enhance the electrophilicity in synthetic chemistry, enabling reactions with weakly basic substrates where traditional reagents fail (Reed, 2010).

Detection and Sensing Technologies

The compound's structural framework is conducive to the development of materials for detecting hazardous substances. For instance, a fluorescent poly(2,7-carbazole) derivative demonstrated high sensitivity in detecting explosive compounds, showcasing the potential of similar compounds in security and environmental monitoring applications (Nie et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,5-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2F3NO3/c18-11-5-6-14(19)12(7-11)16(25)26-9-15(24)23-8-10-3-1-2-4-13(10)17(20,21)22/h1-7H,8-9H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCYKYWOLGMGRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

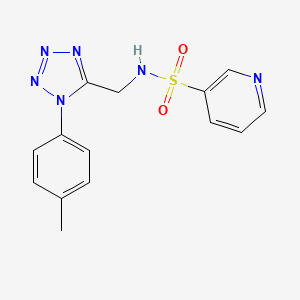

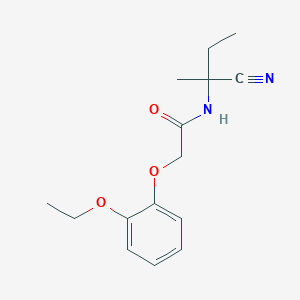

![(E)-3-[5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2535967.png)

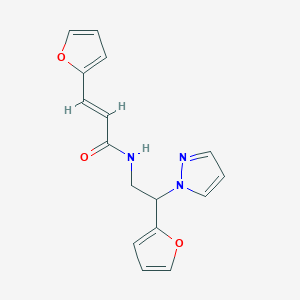

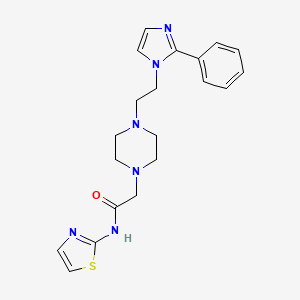

![(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2535975.png)

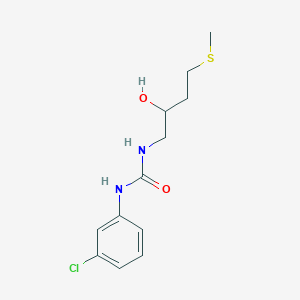

![6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2535983.png)

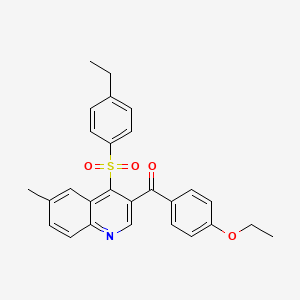

![6-ethyl-5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2535989.png)